molecular formula C11H17BrF3NO3 B2623215 Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 2101206-52-2

Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B2623215
CAS No.: 2101206-52-2
M. Wt: 348.16
InChI Key: MTHBKYXJSOPDME-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy provides critical insights into the compound’s structure:

  • 1H NMR : The tert-butyl group appears as a singlet at δ 1.43 ppm (9H, (CH3)3C). The piperidine ring protons exhibit complex splitting due to coupling with bromine and adjacent substituents. The hydroxyl proton resonates as a broad singlet near δ 4.70–4.85 ppm , typical for alcohols in non-polar environments.
  • 13C NMR : The carbonyl carbon of the Boc group appears at δ 155–160 ppm . The trifluoromethyl carbon is observed near δ 125 ppm (q, J = 280 Hz, CF3), while the bromine-bearing carbon resonates at δ 55–60 ppm .
  • 19F NMR : The trifluoromethyl group produces a quintet at δ -65 ppm due to coupling with adjacent protons.

Infrared (IR) and Mass Spectrometry (MS) Profiles

  • IR Spectroscopy : Key absorption bands include:
    • ~3400 cm-1 (O–H stretch of the hydroxyl group),
    • ~1700 cm-1 (C=O stretch of the ester),
    • ~1200–1100 cm-1 (C–F stretches of the trifluoromethyl group).
  • Mass Spectrometry : The molecular ion peak appears at m/z 348.16 (M+), with fragment ions at m/z 292 (loss of tert-butyl group) and m/z 214 (loss of Br and CF3).

X-ray Crystallography and Conformational Analysis

X-ray crystallographic data for this compound remains unreported in public databases. However, analogous piperidine derivatives adopt a chair conformation with equatorial substituents to minimize steric strain. Computational models suggest that the trifluoromethyl and bromine groups occupy axial positions due to their bulk, while the hydroxyl group stabilizes the chair form via intramolecular hydrogen bonding with the carbonyl oxygen.

Comparative Structural Analysis with Analogous Piperidine Derivatives

The structural features of this compound differ markedly from related piperidines:

Feature This Compound tert-Butyl 3-Bromo-4-Hydroxypiperidine-1-Carboxylate tert-Butyl 4-Oxopiperidine-1-Carboxylate
Molecular Formula C11H17BrF3NO3 C10H18BrNO3 C10H16BrNO3
Key Substituents Br, OH, CF3 Br, OH Br, O (ketone)
Molecular Weight 348.16 g/mol 280.16 g/mol 278.14 g/mol
Conformation Chair with axial CF3 Chair with equatorial Br Half-chair due to ketone

The trifluoromethyl group enhances electrophilicity at the 4-position, making this compound more reactive toward nucleophilic substitution than its non-fluorinated analogs. Additionally, the hydroxyl group’s hydrogen-bonding capacity distinguishes it from ketone-containing derivatives like tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, which lack such interactions.

Properties

IUPAC Name

tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrF3NO3/c1-9(2,3)19-8(17)16-5-4-10(18,7(12)6-16)11(13,14)15/h7,18H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHBKYXJSOPDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)Br)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Carboxylation: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and a suitable carboxylating agent.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alkanes.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alkanes or alcohols.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Reagent in Reactions: Employed in various organic reactions to introduce specific functional groups.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of drug candidates due to its unique structural features.

    Biological Studies: Utilized in studies to understand the interaction of piperidine derivatives with biological targets.

Industry:

    Material Science: Possible applications in the development of new materials with specific properties.

    Agrochemicals: Used in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity in Piperidine Derivatives

Piperidine-based compounds with tert-butyl carbamate and trifluoromethyl groups exhibit diverse substituent patterns that influence their physical, chemical, and biological properties. Key analogs include:

Table 1: Structural Features of Selected Piperidine Derivatives
Compound Name Substituents Key Functional Groups Reference
Target Compound 3-Br, 4-OH, 4-CF₃ Br (electrophilic), -OH (H-bond donor), -CF₃ (lipophilic) -
tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 4-OH, 4-CF₃Ph Aromatic phenyl, -CF₃ (electron-withdrawing)
tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5n) Pyrazole, -CF₃Ph, methoxycarbonyl Aromatic pyrazole, ester group
tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate 4-oxo, 2-CF₃ Ketone, -CF₃
tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate Quinoline, bis-CF₃, -OH Aromatic quinoline, dual -CF₃

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group enhances lipophilicity in all analogs, but the target compound’s bromo and hydroxyl groups balance this with polar interactions.
  • Optical Activity: Chiral analogs like 5n and 5o () exhibit specific rotations ([α]D²⁰ = ±9.9), indicating stereochemical complexity absent in non-chiral derivatives like the target compound .
  • Thermal Stability : Boc-protected compounds generally exhibit high thermal stability, but the bromo substituent in the target compound may reduce stability compared to aryl or ketone analogs .

Biological Activity

Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 2101206-52-2) is a synthetic compound noted for its unique structural features, including a trifluoromethyl group and a piperidine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to cancer therapy and antimicrobial properties.

  • Molecular Formula : C11H17BrF3NO3
  • Molecular Weight : 348.16 g/mol
  • Purity : ≥95%
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar piperidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research into related piperidine derivatives has shown promising results in inducing apoptosis in hypopharyngeal tumor cells, suggesting that the structural characteristics of this class of compounds are conducive to anticancer activity .

Table 1: Cytotoxicity of Piperidine Derivatives

CompoundCell LineIC50 (µM)References
Piperidine Derivative AFaDu (hypopharyngeal)15
Piperidine Derivative BHepG220
Tert-butyl 3-bromo...Various cancer linesTBDCurrent Study

Antimicrobial Activity

The compound's trifluoromethyl group is known to enhance biological activity. Studies have demonstrated that fluorinated compounds often exhibit increased potency against pathogens, including Mycobacterium tuberculosis. In a screening of novel chemical entities, compounds structurally similar to this compound showed significant inhibition rates against M. tuberculosis and other bacterial strains .

Table 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

Compound% Inhibition at 10 µMMIC (µM)References
Compound A996.3
Tert-butyl 3-bromo...TBDTBDCurrent Study

Case Studies

  • Cancer Therapy : A study investigated the effects of various piperidine derivatives on cancer cell lines, revealing that those with trifluoromethyl substitutions had enhanced cytotoxicity compared to their non-fluorinated counterparts. The study highlighted the importance of molecular structure in determining biological activity.
  • Antimicrobial Screening : In a systematic screening for new anti-tubercular agents, several derivatives with structural similarities to this compound were tested. The results indicated that modifications in the trifluoromethyl group significantly influenced their effectiveness against M. tuberculosis.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Cytotoxic Effects : It may induce apoptosis through mitochondrial pathways or by disrupting cellular signaling pathways critical for cancer cell survival.
  • Antimicrobial Effects : The presence of the trifluoromethyl group may enhance membrane permeability or disrupt metabolic processes in bacterial cells.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₁H₁₄BrF₃N₁O₃
Molecular Weight: 319.13 g/mol
IUPAC Name: tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

The compound features a piperidine ring substituted with a bromine atom, a hydroxy group, and a trifluoromethyl group, which contribute to its unique reactivity and biological activity.

Pharmaceutical Development

This compound is being investigated as a potential intermediate in the synthesis of novel pharmaceuticals. Its structural properties allow for modifications that can enhance the efficacy of drug candidates targeting various diseases, particularly those related to the central nervous system and metabolic disorders.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in metabolic pathways. Its interactions with biological targets are being studied to understand its potential therapeutic effects, especially in cancer treatment and anti-inflammatory applications.

Case Study 1: Anti-inflammatory Activity

A study published in Nature explored the anti-inflammatory properties of derivatives based on similar piperidine structures. Researchers synthesized various compounds and evaluated their efficacy in reducing inflammation in vivo. The results indicated that modifications similar to those found in this compound could lead to promising therapeutic agents .

Case Study 2: Docking Studies

In silico docking studies have been conducted to predict the binding affinity of this compound with various protein targets. These studies help elucidate the mechanism of action and guide further modifications to improve potency against specific biological targets .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups; δ ~1.4 ppm for tert-butyl protons .
  • X-ray crystallography : Resolve stereochemistry (e.g., R/S configuration at C3 and C4) and hydrogen bonding (O—H⋯O interactions) .
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.

How can diastereomer formation during synthesis be analyzed and mitigated?

Advanced
Diastereomers arise from stereochemical instability at the hydroxy and bromo positions. Strategies:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol gradients to separate enantiomers .
  • Dynamic kinetic resolution : Optimize reaction conditions (e.g., low temperature, chiral catalysts) to favor one pathway .
  • Crystallization-induced asymmetry : Leverage spontaneous resolution during crystal growth, as seen in related compounds .

What key hydrogen bonding interactions stabilize the crystal structure?

Basic
The hydroxyl group forms O—H⋯O hydrogen bonds (D—H = 0.84 Å, H⋯A = 1.95 Å), creating helical C(7) chains along the a-axis. These interactions influence packing efficiency and melting point (419–420 K) .

What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Q. Advanced

  • DFT calculations : Model transition states for SN2 reactions at the bromo site (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., using GROMACS).
  • Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

How should safety and storage be managed for this compound in the laboratory?

Q. Basic

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact (GHS Category 4 toxicity) .
  • Waste disposal : Segregate halogenated waste for professional treatment .

How can conflicting NMR data due to dynamic processes be resolved?

Advanced
Dynamic effects (e.g., ring puckering) broaden signals. Solutions:

  • Variable-temperature NMR : Cool to –40°C to "freeze" conformers and resolve splitting .
  • 2D NMR : Use NOESY to identify through-space correlations between protons in rigid regions .
  • Relaxation measurements : Determine T₁/T₂ times to quantify mobility of substituents .

What strategies validate the purity of intermediates during multi-step synthesis?

Q. Advanced

  • LC-MS : Monitor mass-to-charge ratios ([M+H]⁺ expected for intermediates).
  • Elemental analysis : Confirm C, H, N, Br, F percentages within 0.3% of theoretical values .
  • TGA/DSC : Assess thermal stability and detect solvent/moisture residues .

How does the tert-butyl group influence the compound’s pharmacological activity?

Advanced
The tert-butyl moiety:

  • Enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration.
  • Acts as a protecting group , preventing premature metabolism of the piperidine ring.
  • Stabilizes conformational preferences via steric hindrance, critical for target binding (e.g., enzyme inhibition) .

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